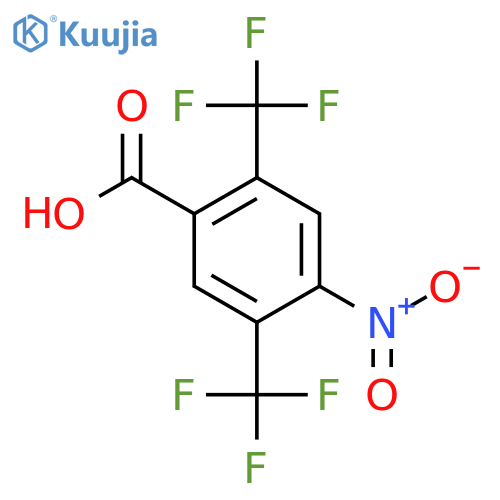

Cas no 1805407-10-6 (2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid)

1805407-10-6 structure

商品名:2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid

CAS番号:1805407-10-6

MF:C9H3F6NO4

メガワット:303.114843606949

CID:4982740

2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid

-

- インチ: 1S/C9H3F6NO4/c10-8(11,12)4-2-6(16(19)20)5(9(13,14)15)1-3(4)7(17)18/h1-2H,(H,17,18)

- InChIKey: ODOQETMKZJEXOP-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(C(F)(F)F)=CC=1C(=O)O)[N+](=O)[O-])(F)F

計算された属性

- せいみつぶんしりょう: 302.997

- どういたいしつりょう: 302.997

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 401

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 83.1

2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013009211-1g |

2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid |

1805407-10-6 | 97% | 1g |

1,579.40 USD | 2021-06-25 |

2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

1805407-10-6 (2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid) 関連製品

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量